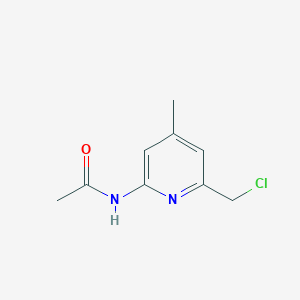
N-(6-(chloromethyl)-4-methylpyridin-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(chloromethyl)-4-methylpyridin-2-yl)acetamide typically involves the reaction of 6-(chloromethyl)-4-methylpyridine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
化学反応の分析
Types of Reactions
N-(6-(chloromethyl)-4-methylpyridin-2-yl)acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The acetamide group can be reduced to an amine under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine carboxylic acids or aldehydes.
Reduction: Formation of amine derivatives.
科学的研究の応用
N-(6-(chloromethyl)-4-methylpyridin-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study the interactions of pyridine derivatives with biological targets, such as enzymes or receptors.
Industrial Applications: It can serve as a building block for the synthesis of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of N-(6-(chloromethyl)-4-methylpyridin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity. The acetamide group can also participate in hydrogen bonding interactions, stabilizing the compound’s binding to its target.
類似化合物との比較
Similar Compounds
- N-(6-(bromomethyl)-4-methylpyridin-2-yl)acetamide
- N-(6-(hydroxymethyl)-4-methylpyridin-2-yl)acetamide
- N-(6-(methylthio)-4-methylpyridin-2-yl)acetamide
Uniqueness
N-(6-(chloromethyl)-4-methylpyridin-2-yl)acetamide is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential for covalent modification of biological targets. This makes it a valuable compound for the development of novel pharmaceuticals and industrial chemicals.
特性
分子式 |
C9H11ClN2O |
|---|---|
分子量 |
198.65 g/mol |
IUPAC名 |
N-[6-(chloromethyl)-4-methylpyridin-2-yl]acetamide |
InChI |
InChI=1S/C9H11ClN2O/c1-6-3-8(5-10)12-9(4-6)11-7(2)13/h3-4H,5H2,1-2H3,(H,11,12,13) |
InChIキー |
IAJZDSFAYCRLGY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=C1)NC(=O)C)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



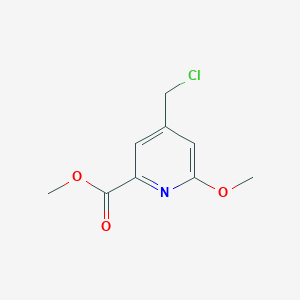
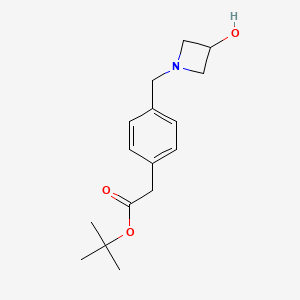
![Methyl 2-amino-6-chloro-1H-benzo[D]imidazole-4-carboxylate](/img/structure/B14865236.png)
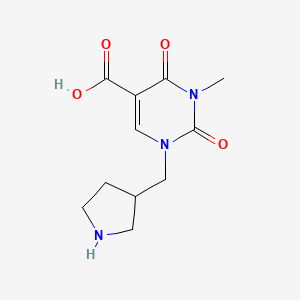
![Ethyl 2-(2-chlorobenzamido)benzo[b]thiophene-3-carboxylate](/img/structure/B14865250.png)
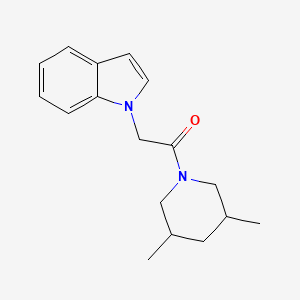

![2-[9H-fluoren-9-ylmethoxycarbonyl(pyridin-2-yl)amino]propanoic acid](/img/structure/B14865256.png)
![4-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-7-yl)thiazol-2-yl)phenol](/img/structure/B14865268.png)
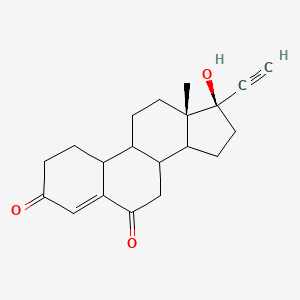
![6-Hydroxy-2-[(2-methoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B14865275.png)
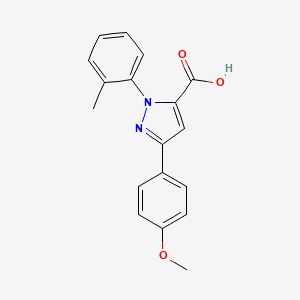
![4-fluoro-N-{[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl}benzenesulfonamide](/img/structure/B14865285.png)
